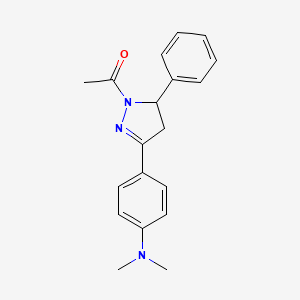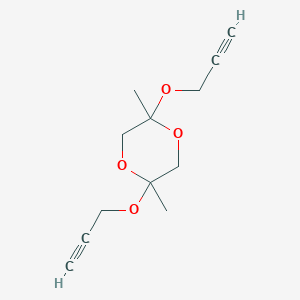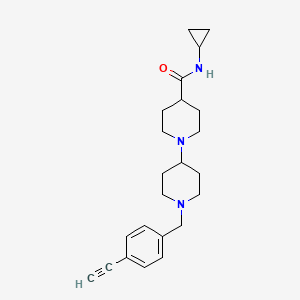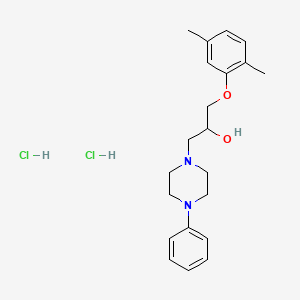
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline, also known as APDP, is a chemical compound that has been widely researched for its potential applications in various fields. The synthesis method of APDP is complex and requires expertise in organic chemistry.
Mécanisme D'action
The mechanism of action of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has also been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have various biochemical and physiological effects. In animal studies, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of various cancer cells. In addition, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties are well characterized. It has also been extensively studied, and its potential applications in various fields have been established. However, there are also limitations to using 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Orientations Futures
There are several future directions for research on 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline. In medicine, further studies are needed to explore its potential as a treatment for various diseases such as cancer and inflammation. In agriculture, further studies are needed to explore its potential as a pesticide and herbicide. In material science, further studies are needed to explore its potential as a precursor for the synthesis of various organic materials. Overall, the potential applications of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline are vast, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with acetic anhydride to form 1-acetyl-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride to form 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline.
Applications De Recherche Scientifique
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In agriculture, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been studied for its potential as a pesticide and herbicide. In material science, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been used as a precursor for the synthesis of various organic materials such as polymers and dyes.
Propriétés
IUPAC Name |
1-[5-[4-(dimethylamino)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(23)22-19(16-7-5-4-6-8-16)13-18(20-22)15-9-11-17(12-10-15)21(2)3/h4-12,19H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFSTWAVBZBSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)


![4-chloro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5214532.png)
![2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5214535.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)

![3-{[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5214564.png)
![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)